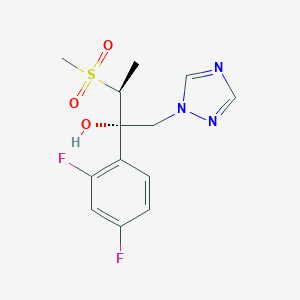

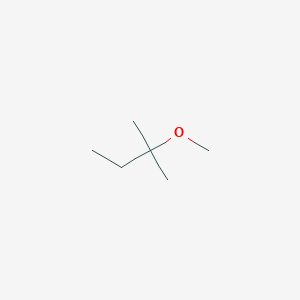

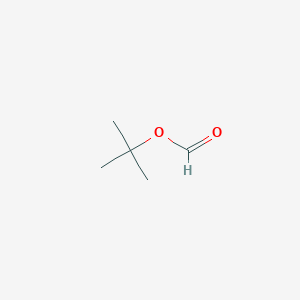

![molecular formula C7H5FN2O B166840 6-Fluoro-1H-pirrolo[3,2-b]piridin-2(3H)-ona CAS No. 136888-22-7](/img/structure/B166840.png)

6-Fluoro-1H-pirrolo[3,2-b]piridin-2(3H)-ona

Descripción general

Descripción

“6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one” is a chemical compound that is part of a class of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have been found to have potent activities against FGFR1, 2, and 3 , which are fibroblast growth factor receptors that play an essential role in various types of tumors .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield .Aplicaciones Científicas De Investigación

Terapia contra el cáncer

Se ha descubierto que el compuesto tiene actividades potentes contra FGFR1, 2 y 3 . La activación anormal de la vía de señalización FGFR juega un papel esencial en varios tipos de tumores, lo que convierte a los FGFR en un objetivo atractivo para la terapia contra el cáncer . El compuesto ha mostrado potencial para inhibir la proliferación de células de cáncer de mama e inducir la apoptosis .

Inhibición de la migración e invasión celular

Además de su potencial en la terapia contra el cáncer, también se ha descubierto que el compuesto inhibe significativamente la migración e invasión de las células cancerosas . Esto podría ser particularmente útil para prevenir la propagación del cáncer a otras partes del cuerpo.

Desarrollo de inhibidores de FGFR

El compuesto se ha utilizado en el desarrollo de una clase de derivados de 1H-pirrolo[2,3-b]piridina dirigidos a FGFR . Estos derivados han mostrado perspectivas de desarrollo y podrían ser beneficiosos para una optimización posterior .

Pruebas farmacéuticas

El compuesto está disponible para pruebas farmacéuticas . Los estándares de referencia de alta calidad son importantes para obtener resultados precisos en las pruebas farmacéuticas .

Trazador PET para detectar ovillos neurofibrilares (NFT)

Aunque no está directamente relacionado con el compuesto, se ha descubierto un derivado de 1H-pirrolo[2,3-c]piridin-1-il como un nuevo trazador PET para detectar NFT . Esto sugiere que el compuesto podría modificarse potencialmente para aplicaciones similares.

Desarrollo de trazadores de tomografía por emisión de positrones (PET)

Una vez más, aunque no está directamente relacionado con el compuesto, se ha sintetizado un nuevo compuesto con una estructura similar y se ha marcado con flúor-18 para desarrollar un trazador PET para la visualización in vivo de LRRK2 en el cerebro

Mecanismo De Acción

Target of Action

The primary target of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, also known as 2H-Pyrrolo[3,2-b]pyridin-2-one, 6-fluoro-1,3-dihydro-, is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The inhibition of FGFRs by this compound affects the FGF–FGFR axis, which is involved in various signal transduction pathways . The abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . Therefore, the inhibition of this pathway can potentially prevent cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in cancer treatment.

Análisis Bioquímico

Biochemical Properties

6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . The compound’s interaction with these receptors plays a crucial role in various biochemical reactions .

Cellular Effects

In vitro studies have shown that 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .

Molecular Mechanism

The molecular mechanism of action of 6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves its potent inhibitory activity against FGFR1, 2, and 3 . This leads to the inhibition of downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Propiedades

IUPAC Name |

6-fluoro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVQXCSKTPIMLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=N2)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001224873 | |

| Record name | 6-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001224873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136888-22-7 | |

| Record name | 6-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136888-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001224873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

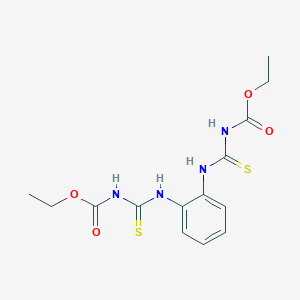

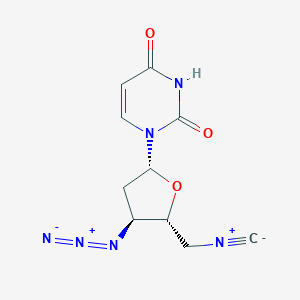

![6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate](/img/structure/B166757.png)

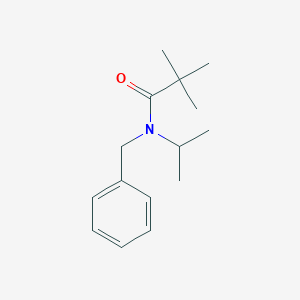

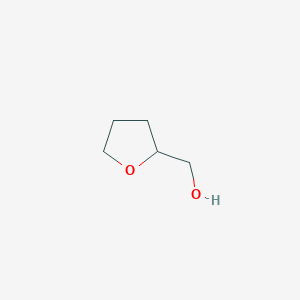

![2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate](/img/structure/B166770.png)

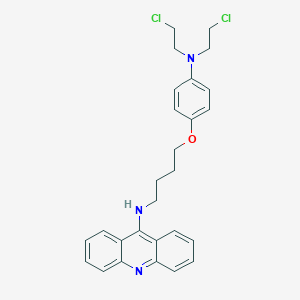

![Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B166789.png)